![molecular formula C11H10F3N5O2 B7581924 1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)
1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid, commonly known as TPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPTC is a triazole-based compound that has been synthesized through a number of methods, which will be discussed in This paper aims to provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TPTC.
Mecanismo De Acción
The mechanism of action of TPTC is not fully understood. However, it has been suggested that TPTC may inhibit the growth of cancer cells by interfering with the DNA replication process. TPTC may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TPTC has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TPTC can inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. TPTC has also been shown to induce apoptosis in cancer cells. In addition, TPTC has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TPTC in lab experiments is its potential anticancer activity. TPTC has been shown to inhibit the growth of cancer cells in vitro, making it a promising compound for further investigation. Another advantage of using TPTC in lab experiments is its ease of synthesis. TPTC can be synthesized through a number of methods, making it readily available for use in lab experiments. However, one limitation of using TPTC in lab experiments is its limited solubility in water. This can make it difficult to dissolve TPTC in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of TPTC. One direction is the further investigation of its potential as an anticancer agent. TPTC has shown promising results in vitro, and further investigation is needed to determine its potential as a therapeutic agent for cancer treatment. Another direction is the investigation of TPTC as a coating material for various surfaces. TPTC has been shown to have potential as a coating material due to its unique chemical properties, and further investigation is needed to determine its potential applications in this field. Additionally, further investigation is needed to determine the mechanism of action of TPTC and its potential for use in other fields of scientific research.
Métodos De Síntesis
TPTC can be synthesized through a number of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a triazole ring. The Suzuki coupling reaction involves the reaction of an arylboronic acid and an aryl halide in the presence of a palladium catalyst to form the desired compound. The Sonogashira coupling reaction involves the reaction of an aryl halide and an alkyne in the presence of a palladium catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
TPTC has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, TPTC has been investigated for its potential use as an anticancer agent. In organic synthesis, TPTC has been used as a building block for the synthesis of other compounds. In material science, TPTC has been investigated for its potential use as a coating material for various surfaces.
Propiedades
IUPAC Name |
1-[2-[[3-(trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-2-1-3-15-9(7)16-4-5-19-6-8(10(20)21)17-18-19/h1-3,6H,4-5H2,(H,15,16)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUNFUOTCLYRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN2C=C(N=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

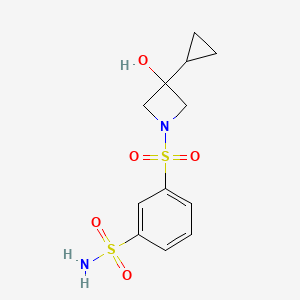
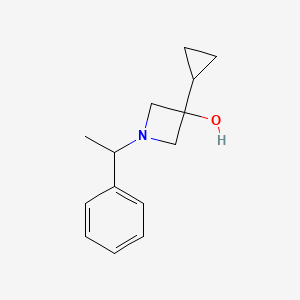
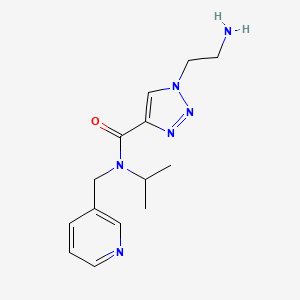
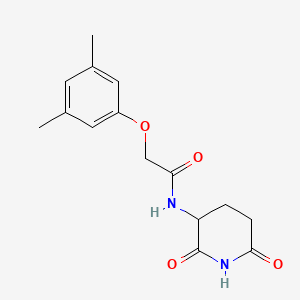
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)

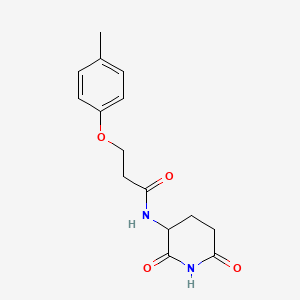

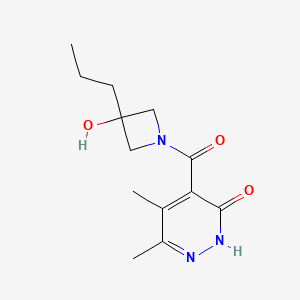

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)